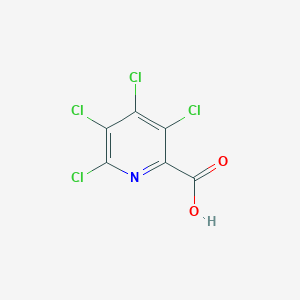

3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4,5,6-tetrachloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFRQLQUKBSYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044509 | |

| Record name | 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10469-09-7 | |

| Record name | Tetrachloropicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10469-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010469097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5,6-TETRACHLOROPYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9ZN8AB09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid. It includes key data, experimental context, and safety information relevant to its application in research and development.

Chemical and Physical Properties

This compound, also known as Tetrachloro-2-picolinic acid, is a chlorinated derivative of pyridine.[1] Its structure is characterized by a pyridine ring substituted with four chlorine atoms and a carboxylic acid group at the 2-position.[1] This heavy chlorination significantly influences its chemical reactivity and physical properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10469-09-7 | [1][2] |

| Molecular Formula | C₆HCl₄NO₂ | [1][2][3] |

| Molecular Weight | 260.89 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Tetrachloro-2-pyridinecarboxylic Acid, Tetrachloro-2-picolinic Acid | [1][3] |

| Appearance | White solid/powder | [3][5] |

| Melting Point | 210-214°C | [3][6] |

| Boiling Point (Predicted) | 360.8 ± 37.0 °C | [3] |

| Density (Predicted) | 1.824 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 1.26 ± 0.32 | [3] |

| Solubility | Soluble in DMSO and Methanol; Insoluble in water. | [1][3][7] |

| InChI | InChI=1S/C6HCl4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13) | [1][2] |

| SMILES | C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)Cl | [1][2] |

Biological and Toxicological Profile

This compound serves as a crucial intermediate in the synthesis of various molecules, including pharmaceuticals and agrochemicals.[1] Its biological and toxicological characteristics are important considerations for its handling and application.

Biological Activity and Applications:

-

Pharmaceutical Intermediate: It is explored as a precursor for developing novel antimicrobial and anticancer drugs.[1] Research suggests its potential to modulate cell signaling pathways involved in cancer progression.[1]

-

Agrochemical Synthesis: It is a key raw material for the industrial production of the herbicide picloram.[6] It has also been investigated as a potential herbicide itself.[1][5]

-

Material Science: The unique structure of this acid makes it a candidate for the development of functional materials such as dyes and pigments.[1]

Toxicology and Safety: The compound is considered hazardous.[8] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][8][9]

Table 2: GHS Hazard Statements and Precautionary Information

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][8][9] |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [2][8][9] |

| Sensitization, Skin | H317 | May cause an allergic skin reaction | [2] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [2][8][9] |

Experimental Protocols and Reactivity

While specific, detailed experimental protocols for this compound are not widely published outside of patent literature, its synthesis and reactivity can be understood from available information.

Synthesis Protocol Overview: A known method for preparing this compound involves utilizing waste residue from the production of the herbicide picloram.[6] The general steps are as follows:

-

Starting Material: Waste residue from picloram production, which contains isomers of aminotrichloropicolinic acid.[6]

-

Diazotization: The amino group is treated with a nitrite (e.g., sodium nitrite) in the presence of a strong acid and an inert diluent. This converts the amino group into a diazonium salt.[6]

-

Chlorination: A chlorine-substituting agent is then added to replace the diazonium group with a chlorine atom, yielding the final product.[6]

This process is advantageous as it converts waste material into a valuable production raw material, with the resulting product having an effective content higher than 95%.[6]

Chemical Reactivity: The presence of both a carboxylic acid group and multiple chlorine atoms on the pyridine ring makes this a versatile building block in organic synthesis.[1]

-

Carboxylic Acid Reactions: The -COOH group can undergo typical reactions such as esterification, amidation, and decarboxylation.[1]

-

Nucleophilic Substitution: The four electron-withdrawing chlorine atoms enhance the electrophilic character of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of diverse functional groups onto the ring.[1]

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Recommended Handling Procedures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Emergency eye wash fountains and safety showers should be readily available.[8][9]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8][9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9] Store under an inert gas.[9]

First Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

References

- 1. Buy this compound | 10469-09-7 [smolecule.com]

- 2. This compound | C6HCl4NO2 | CID 82646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10469-09-7 CAS MSDS (Tetrachloropyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. lookchem.com [lookchem.com]

- 6. CN104649965A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. fishersci.com [fishersci.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

3,4,5,6-Tetrachloropicolinic acid structure and chemical formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and key technical data for 3,4,5,6-Tetrachloropicolinic acid. The information is curated for professionals in research and development who require detailed chemical and procedural information.

Chemical Structure and Formula

3,4,5,6-Tetrachloropicolinic acid, a derivative of picolinic acid, is a chlorinated pyridinecarboxylic acid. Its structure is characterized by a pyridine ring substituted with four chlorine atoms and a carboxylic acid group at the 2-position.

Chemical Formula: C6HCl4NO2[1]

IUPAC Name: 3,4,5,6-tetrachloropyridine-2-carboxylic acid[2]

CAS Number: 10469-09-7[1]

Molecular Weight: 260.89 g/mol [1]

Caption: Chemical structure of 3,4,5,6-Tetrachloropicolinic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4,5,6-Tetrachloropicolinic acid is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6HCl4NO2 | [1] |

| Molecular Weight | 260.89 g/mol | [1] |

| Appearance | White powder | [3] |

| Melting Point | 210-214 °C | [3][4] |

| Boiling Point | 360.8 ± 37.0 °C (Predicted) | [3][4] |

| Density | 1.824 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 1.26 ± 0.32 (Predicted) | [3][4] |

| Water Solubility | Insoluble | [3][5] |

| Solubility in Organic Solvents | Soluble in DMSO and Methanol | [3][5] |

Synthesis and Experimental Protocols

3,4,5,6-Tetrachloropicolinic acid is an important intermediate in the synthesis of various agrochemicals. One common synthetic route involves the diazotization and chlorination of aminotrichloropicolinic acid isomers, which are often byproducts in the production of the herbicide Picloram.

A patented method describes the preparation of this compound from the waste residue generated during the production of Picloram.[6] This process transforms byproducts into a valuable starting material. The general workflow for this synthesis is outlined below.

Caption: Generalized synthesis workflow from Picloram waste.

Experimental Protocol: Diazotization and Chlorination

The following is a representative experimental protocol derived from the patented synthesis method:[6]

-

Reaction Setup: To a 1000ml flask, add 300g of concentrated hydrochloric acid (36%) and 200g of toluene.

-

Addition of Starting Material: Add 40g of the aminotrichloropicolinic acid isomer mixture (waste residue from Picloram production).

-

Cooling: Cool the mixture to 0-5 °C using an ice-water bath while stirring.

-

Diazotization: Rapidly add 13.7g of sodium nitrite and continue stirring for 30 minutes.

-

Chlorination: While maintaining the temperature below 5 °C, add 19.0g of cuprous chloride.

-

Reaction Progression: Gradually increase the temperature by 10 °C every 30 minutes until it reaches 50-55 °C.

-

Monitoring: Monitor the reaction progress using HPLC until the starting material content is below 1.0%.

-

Work-up and Isolation: (Details of the work-up and isolation procedure are specific to the patent and may require further optimization for laboratory scale).

Analytical Methods

The analysis of 3,4,5,6-Tetrachloropicolinic acid and its derivatives is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for monitoring reaction progress and assessing product purity.[7] For residue analysis of related picolinic acid compounds in various matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity.[8]

Biological Activity and Mechanism of Action

While 3,4,5,6-Tetrachloropicolinic acid itself is primarily used as a chemical intermediate, it is a precursor to several biologically active compounds, particularly herbicides. For instance, it is a starting material in the synthesis of 3,6-dichloropicolinic acid, a known herbicide.[9] The biological activity of many picolinic acid derivatives is linked to their action as synthetic auxins, which disrupt plant growth.[10] Further research is required to elucidate any intrinsic biological activity of 3,4,5,6-Tetrachloropicolinic acid itself.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of 3,4,5,6-Tetrachloropicolinic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm-1 and a strong C=O stretching absorption around 1700 cm-1.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The spectrum would be relatively simple, showing a characteristic singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm).

-

13C NMR: The spectrum would show six distinct carbon signals, with the carboxyl carbon appearing in the range of 165-185 ppm.[11]

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of four chlorine atoms.[12]

References

- 1. scbt.com [scbt.com]

- 2. This compound | C6HCl4NO2 | CID 82646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. CN104649965A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid (CAS Number: 10469-09-7)

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and herbicides.

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆HCl₄NO₂ | [1][2] |

| Molecular Weight | 260.88 g/mol | [1][3] |

| Appearance | White solid/crystals | [2][4][5] |

| Melting Point | 210-214 °C | [2] |

| Boiling Point | 360.8 °C at 760 mmHg | [2][4] |

| Density | 1.824 g/cm³ | [4] |

| Flash Point | 172 °C | [2] |

| Refractive Index | 1.629 | [4] |

Table 2: Solubility and Partitioning

| Property | Value | Source |

| Water Solubility | Insoluble | [3][5] |

| Solubility in Organic Solvents | Soluble in DMSO and Methanol | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis involves the diazotization and chlorination of a precursor derived from the waste residues of picloram production. The general steps are as follows:

-

Preparation of Raw Material : Waste residue from picloram production, primarily containing 4-amino-3,5,6-trichloropicolinic acid and its isomers, is used as the starting material.

-

Diazotization : The raw material is subjected to a diazotization reaction using a nitrite salt in the presence of a strong acid and an inert diluent. This step converts the amino group into a diazonium salt.

-

Chlorination : A chlorine-substituting agent is then introduced to the reaction mixture. This results in the replacement of the diazonium group with a chlorine atom, yielding this compound.

-

Purification : The final product is purified to achieve an effective content of over 95%, making it suitable for industrial applications.

This synthesis method is notable for its utilization of industrial waste, contributing to a more sustainable chemical manufacturing process.

Visualizations

Logical Workflow for Hazard Identification and Handling

The following diagram illustrates a logical workflow for the hazard identification and safe handling of this compound based on available safety data.

Experimental Workflow for the Synthesis of this compound

This diagram outlines the key stages in the synthesis of this compound as described in the experimental protocol.

References

Solubility Profile of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid in DMSO and Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. While publicly available quantitative solubility data for this specific compound is limited, this document outlines its qualitative solubility and furnishes detailed experimental protocols for precise determination. Furthermore, to provide a valuable comparative baseline, quantitative solubility data for the structurally related compound, picolinic acid, is included.

Qualitative Solubility Assessment

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in DMSO and methanol has not been formally published. The following table reflects the qualitative assessment.

| Compound | Solvent | Solubility | Temperature |

| This compound | DMSO | Soluble | Not Specified |

| This compound | Methanol | Soluble | Not Specified |

Comparative Solubility Data: Picolinic Acid

To offer a point of reference for researchers, the following table presents quantitative solubility data for picolinic acid (pyridine-2-carboxylic acid), a structurally analogous compound without the chloro-substituents. These values can provide an approximate indication of the solubility range one might expect for its tetrachlorinated counterpart, although differences in crystal lattice energy and electronic effects of the chlorine atoms will influence the actual solubility.

| Compound | Solvent | Solubility | Temperature |

| Picolinic Acid | DMSO | 25 mg/mL[1] | Not Specified |

| Picolinic Acid | Ethanol | ~57.1 g/kg (~57.1 mg/mL)[2][3] | 293 K (20°C)[2][3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in DMSO and methanol. This protocol is a synthesis of established gravimetric and spectroscopic methods for solubility measurement of organic compounds.

Gravimetric Method (Equilibrium Solubility)

This method determines the equilibrium solubility by creating a saturated solution and measuring the mass of the dissolved solute.

Materials:

-

This compound (high purity)

-

Anhydrous DMSO (analytical grade)

-

Anhydrous Methanol (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed, dry collection vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent (DMSO or methanol). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours at the experimental temperature to let the excess solid settle. Carefully draw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Weigh the collection vial containing the filtered saturated solution. Carefully evaporate the solvent. For methanol, this can be done in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. For DMSO, due to its high boiling point, a high-vacuum oven or lyophilization is recommended.

-

Final Weighing and Calculation: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it again. The difference in mass corresponds to the amount of dissolved solute.

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn

UV-Visible Spectrophotometry Method

This method is applicable if the compound has a chromophore that absorbs in the UV-Vis range and is often faster for multiple samples once a calibration curve is established.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

All materials listed for the Gravimetric Method

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create at least five standard solutions of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the Gravimetric Method (steps 1 and 2).

-

Withdraw and filter a sample of the supernatant as described in step 3 of the Gravimetric Method.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve. . Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the equation from the linear regression of the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of solubility based on solvent properties.

References

An In-Depth Technical Guide to 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid for Researchers and Drug Development Professionals

An authoritative guide on 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, detailing its chemical identity, physicochemical properties, synthesis, and burgeoning applications in medicinal chemistry. This document provides researchers and drug development professionals with a comprehensive technical overview, including detailed experimental protocols and an examination of its role in modulating critical cellular signaling pathways.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a chlorinated derivative of picolinic acid.[1][2][3] It is a versatile intermediate in organic synthesis, primarily recognized for its role as a precursor in the manufacture of agrochemicals and its potential in the development of novel pharmaceuticals.[1][4][5][6][7]

A comprehensive list of its synonyms is provided in the table below to aid in its identification across various chemical databases and commercial suppliers.

| Synonym | Reference |

| 3,4,5,6-Tetrachloropicolinic acid | [2][3] |

| Tetrachloropicolinic acid | [2][3] |

| 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro- | [2][3] |

| Tetrachloro-2-picolinic Acid | [3][6] |

| Tetrachloro-2-pyridinecarboxylic Acid | [3][6] |

| 3,4,5,6-Tetrachloro-2-pyridinecarboxylic acid | [3][6] |

| RARECHEM AL BO 1629 | [6] |

| UNII-7E9ZN8AB09 | [2] |

| DTXSID2044509 | [2] |

| EINECS 233-956-4 | [2] |

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented below, offering a snapshot of its physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 10469-09-7 | [2][3][6] |

| Molecular Formula | C₆HCl₄NO₂ | [1][2][6] |

| Molecular Weight | 260.89 g/mol | [1][2][6] |

| Appearance | White solid | [6] |

| Melting Point | 210-214 °C | [6] |

| Boiling Point | 360.8 °C at 760 mmHg | [6] |

| Density | 1.824 g/cm³ | [6] |

| Solubility | Soluble in DMSO and Methanol; Insoluble in water. | [1][6][8][9] |

| pKa (Predicted) | 1.26 ± 0.32 | [6] |

| InChI | InChI=1S/C6HCl4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13) | [2][3] |

| SMILES | C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)Cl | [2][3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a key derivative, illustrating its chemical reactivity and utility.

Synthesis of this compound from Picloram Waste Residue

A patented method describes the preparation of this compound from the waste residue generated during the production of the herbicide Picloram.[1] This process transforms byproducts into a valuable chemical intermediate.

Materials:

-

Waste residue from Picloram production (containing a mixture of aminotrichloropicolinic acid isomers)

-

Concentrated hydrochloric acid (36%)

-

Toluene

-

Sodium nitrite

-

Chlorine substituting agent (e.g., copper(I) chloride)

-

Potassium hydroxide

Procedure:

-

In a suitable reaction flask, add 300g of concentrated hydrochloric acid, 200g of toluene, and 40g of the dried Picloram production waste residue.[1]

-

Cool the mixture to 25-35 °C with stirring.[1]

-

Rapidly add 13.7g of sodium nitrite and continue stirring for 30 minutes to carry out the diazotization reaction.[1]

-

Introduce a chlorine substituting agent to the reaction mixture.[1]

-

Heat the mixture to a temperature between 45-85 °C to facilitate the chlorination reaction.[1]

-

After the reaction is complete, neutralize the mixture to a pH of 7-9 using a strong base such as potassium hydroxide at a temperature between 25-40 °C.[1]

-

The resulting this compound can be isolated and purified using standard techniques to achieve a purity of over 95%.[1]

Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid (Picloram) via Ammonolysis

The high reactivity of the chloro-substituents on the pyridine ring allows for nucleophilic substitution reactions. A key example is the synthesis of the herbicide Picloram from a methyl ester of this compound.

Materials:

-

Methyl 3,4,5,6-tetrachloropicolinate

-

Methanol

-

Ammonia gas

-

Water

-

Industrial hydrochloric acid (36%)

Procedure:

-

In a 2L autoclave, charge 281g of methyl 3,4,5,6-tetrachloropicolinate, 1200g of methanol, and 50ml of water.[2]

-

With stirring, slowly introduce 170g of ammonia gas while maintaining the temperature at 20 °C.[2]

-

Heat the autoclave to 120-130 °C and maintain the reaction for 8 hours. Monitor the reaction progress by HPLC until the starting material is consumed.[2]

-

Cool the reaction mixture and transfer it to a distillation apparatus. Remove the solvent under normal pressure.[2]

-

Add 200ml of water and continue distillation until the liquid temperature reaches 98-100 °C.[2]

-

Cool the mixture and acidify to pH 1-2 by the dropwise addition of industrial hydrochloric acid.[2]

-

Heat the mixture to 50-60 °C for 2 hours to promote crystallization.[2]

-

Cool to below 30 °C, filter the solid, wash with 100ml of water, and dry to obtain the final product, Picloram.[2]

Applications in Drug Development and Signaling Pathway Modulation

While this compound is a key intermediate in the agrochemical industry, its structural motif, the picolinic acid core, is also prevalent in medicinal chemistry.[10] Derivatives of picolinic acid have been investigated for a range of therapeutic applications, including as anticancer agents.[1][10][11]

Recent studies have shown that novel derivatives of picolinic acid can induce apoptosis in cancer cells through the activation of the endoplasmic reticulum (ER) stress pathway.[1][2] This provides a promising avenue for the development of new cancer therapeutics.

ER Stress-Mediated Apoptosis Signaling Pathway

One study on a novel picolinic acid derivative demonstrated its ability to induce apoptosis in human non-small cell lung cancer cells (A549) by triggering ER stress.[1][2] The key events in this signaling cascade are the activation of caspase-4, which is specific to ER stress-induced apoptosis, followed by the activation of effector caspase-3 and initiator caspase-9.[1][2] Furthermore, the treatment with the picolinic acid derivative led to the release of Smac/DIABLO from the mitochondria and an increase in the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a hallmark of the unfolded protein response (UPR) associated with ER stress.[2]

Conclusion

This compound is a highly functionalized molecule with significant potential beyond its established role in the agrochemical sector. Its reactive nature makes it an attractive starting material for the synthesis of a diverse range of compounds. For professionals in drug development, the exploration of derivatives of the picolinic acid scaffold, such as the one described herein, presents a compelling opportunity for the discovery of novel therapeutics that target specific cellular pathways, including the ER stress response in cancer cells. Further research into the synthesis and biological evaluation of analogs of this compound is warranted to fully unlock their therapeutic potential.

References

- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 2. public.pensoft.net [public.pensoft.net]

- 3. This compound | C6HCl4NO2 | CID 82646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buy this compound | 10469-09-7 [smolecule.com]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KEGG PATHWAY Database [genome.jp]

- 11. mdpi.com [mdpi.com]

Spectroscopic and Analytical Profile of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Mass Spectrometry Data

Mass spectrometry (MS) is a fundamental technique for the determination of the molecular weight and elemental composition of a compound, as well as for its quantification. This compound has been characterized by both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound typically involves derivatization to increase its volatility. The following table summarizes the key mass spectral data obtained from a standard GC-MS analysis.[1]

| Parameter | Value |

| Library | Main library |

| NIST Number | 262113 |

| Total Peaks | 153 |

| Top Peak (m/z) | 217 |

| 2nd Highest Peak (m/z) | 215 |

| 3rd Highest Peak (m/z) | 109 |

Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)

High-resolution mass spectrometry using ESI-QTOF-MS provides accurate mass measurements, enabling the confirmation of the elemental composition. The analysis is typically performed in negative ionization mode.[1]

| Parameter | Value (Collision Energy: 20) | Value (Collision Energy: 40) |

| Instrument Type | ESI-QTOF | ESI-QTOF |

| Ionization Mode | Negative | Negative |

| Precursor m/z | 257.8688627 | 257.8688627 |

| Precursor Adduct | [M-H]⁻ | [M-H]⁻ |

| Top 5 Peaks (m/z) | 34.969401, 213.879033 | 34.969401 |

Infrared Spectroscopy Data

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound has been recorded using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques.[1]

| Technique | Instrument | Source of Spectrum |

| ATR-Neat | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. |

| KBr Pellet | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. |

The characteristic absorption bands for a carboxylic acid, such as the broad O-H stretch (typically 2500-3300 cm⁻¹) and the strong C=O stretch (typically 1710-1760 cm⁻¹), are expected to be prominent features in the IR spectrum of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical results. The following sections outline the methodologies for the spectroscopic analyses and a typical synthesis workflow.

Mass Spectrometry

3.1.1. GC-MS Analysis (Adapted Method)

Due to the low volatility of carboxylic acids, derivatization is required prior to GC-MS analysis. A common approach is silylation.

-

Derivatization: To the dried sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 60-70°C for 30 minutes.

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Injection: 1 µL, splitless mode.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

3.1.2. LC-ESI-QTOF-MS Analysis (Adapted Method)

This technique is suitable for the direct analysis of the compound without derivatization.

-

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column (e.g., 150 x 2.1 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325°C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Fragmentor Voltage: 175 V.

-

Mass Range: m/z 100-1000.

-

Data Acquisition: Targeted MS/MS or Auto MS/MS mode.

-

Infrared Spectroscopy

3.2.1. KBr Pellet Method

-

Grind 1-2 mg of this compound with approximately 200 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent pellet.

-

Acquire the IR spectrum of the pellet.

3.2.2. Attenuated Total Reflectance (ATR) Method

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Synthesis Workflow

This compound can be synthesized from the waste residue generated during the production of the herbicide Picloram.[2] The general workflow involves diazotization followed by a chlorination reaction.

Analytical Workflow

A typical analytical workflow for the identification and quantification of this compound in a sample matrix is depicted below.

References

The Molecular Hijacking of Plant Growth: A Technical Guide to Tetrachloropyridine Carboxylic Acid Herbicides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the mechanism of action for herbicides derived from tetrachloropyridine carboxylic acid. These synthetic auxins, including prominent examples like picloram, triclopyr, and fluroxypyr, are potent and selective herbicides widely used in agriculture and land management. This document provides a comprehensive overview of their molecular interactions, the resultant physiological effects, and the experimental methodologies used to elucidate these processes.

Core Mechanism: Mimicry and Deregulation

Herbicides of the tetrachloropyridine carboxylic acid class function by mimicking the natural plant hormone indole-3-acetic acid (IAA)[1][2][3][4]. Unlike IAA, which is rapidly degraded by the plant, these synthetic auxins are more stable, leading to persistent and overwhelming hormonal signals[1]. This sustained signaling cascade ultimately results in uncontrolled and disorganized plant growth, leading to senescence, tissue decay, and death, particularly in susceptible broadleaf weeds[1][2].

The primary molecular target of these herbicides is the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of auxin co-receptors [2][5]. In the presence of natural auxin or a synthetic mimic, these F-box proteins form a co-receptor complex with Aux/IAA transcriptional repressor proteins[2][5][6]. This binding event tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome[5][6]. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of a multitude of auxin-responsive genes[2][5]. The resulting overstimulation of these pathways leads to the characteristic herbicidal effects.

Quantitative Data on Herbicide-Receptor Interactions and Efficacy

The binding affinity of different synthetic auxins to the TIR1/AFB receptors varies, contributing to their selective toxicity. Furthermore, the effective dose required to elicit a herbicidal response differs between species.

| Herbicide | Receptor | Dissociation Rate Constant (k_d) (s⁻¹) | Reference |

| Triclopyr | TIR1 | 3.4 x 10⁻³ | [7] |

| AFB5 | 8.1 x 10⁻² | [7] | |

| Fluroxypyr | TIR1 | 0.93 x 10⁻³ | [7] |

| AFB5 | 3.3 x 10⁻² | [7] | |

| IAA (natural auxin) | TIR1 | 1.1 x 10⁻³ | [7] |

| AFB5 | 3.0 x 10⁻² | [7] | |

| Table 1: In vitro binding kinetics of Triclopyr and Fluroxypyr to TIR1 and AFB5 auxin receptors, as determined by Surface Plasmon Resonance (SPR). A higher dissociation rate constant (k_d) indicates a faster dissociation of the herbicide from the receptor. |

| Herbicide | Plant Species | ED50 (g ae ha⁻¹) | Reference |

| Picloram | Canola | 227.7 | [[“]] |

| Squash | 23.3 | [[“]] | |

| Okra | 17.3 | [[“]] | |

| Triclopyr | Canola | 37.3 | [[“]] |

| Squash | 7.8 | [[“]] | |

| Okra | 88.2 | [[“]] | |

| Table 2: Effective Dose (ED50) values for Picloram and Triclopyr in different plant species. ED50 represents the dose of herbicide required to cause a 50% reduction in plant growth. |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the methodology for quantifying the binding interaction between tetrachloropyridine carboxylic acid herbicides and TIR1/AFB receptors.

Objective: To determine the dissociation rate constants (k_d) of herbicides to purified auxin receptors.

Materials:

-

Biacore SPR instrument

-

Streptavidin-coated sensor chips

-

Purified recombinant TIR1/AFB-ASK1 protein complexes

-

Biotinylated AtAux/IAA7 degron peptide

-

Herbicide solutions (e.g., picloram, triclopyr, fluroxypyr) at various concentrations

-

Running buffer

Procedure:

-

Immobilization: Immobilize the biotinylated AtAux/IAA7 degron peptide onto the streptavidin-coated sensor chip surface.

-

Binding Analysis:

-

Inject a solution containing the purified TIR1/AFB-ASK1 protein complex and a specific concentration of the herbicide over the sensor chip.

-

Monitor the association of the receptor-herbicide complex with the immobilized peptide in real-time as a change in the SPR signal (Resonance Units, RU).

-

Inject running buffer without the receptor-herbicide complex to monitor the dissociation of the complex.

-

Repeat the association and dissociation cycle for a range of herbicide concentrations.

-

-

Data Analysis:

-

Generate sensorgrams (plots of RU versus time) for each herbicide concentration.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association (ka) and dissociation (kd) rate constants.

-

The equilibrium dissociation constant (KD) can be calculated as kd/ka.

-

Dose-Response Assay for Herbicide Efficacy

This protocol details the procedure for determining the effective dose (ED50) of a herbicide on a target plant species.

Objective: To quantify the herbicidal activity and determine the ED50 value.

Materials:

-

Target weed seedlings of uniform size and growth stage

-

Herbicide stock solutions of known concentration

-

Greenhouse or controlled environment chamber

-

Spraying equipment calibrated for uniform application

-

Pots and appropriate soil mix

Procedure:

-

Plant Preparation: Grow the target weed species from seed in pots until they reach the desired growth stage (e.g., 2-4 true leaves).

-

Herbicide Application:

-

Prepare a series of herbicide dilutions to cover a range of doses, including a control (no herbicide).

-

Apply the different herbicide doses to the plants using a calibrated sprayer to ensure uniform coverage.

-

Include at least three to four replicate pots for each dose.

-

-

Incubation and Assessment:

-

Place the treated plants in a greenhouse or controlled environment chamber with optimal conditions for growth.

-

Visually assess plant injury (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

At the end of the experiment, harvest the above-ground biomass and determine the fresh or dry weight.

-

-

Data Analysis:

-

Express the plant response (e.g., biomass reduction) as a percentage of the control.

-

Fit the dose-response data to a non-linear regression model, such as a three or four-parameter log-logistic model[9].

-

From the fitted curve, calculate the ED50 value, which is the herbicide dose that causes a 50% response.

-

RT-qPCR for Gene Expression Analysis

This protocol describes how to measure the change in the expression of auxin-responsive genes following herbicide treatment.

Objective: To quantify the relative expression levels of target genes in response to herbicide application.

Materials:

-

Plant tissue from herbicide-treated and control plants

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR instrument

-

Primers specific to the target auxin-responsive genes (e.g., GH3, IAA, LBD29, ARF19) and a reference gene (e.g., Actin or Tubulin)

-

SYBR Green or other fluorescent qPCR dye

Procedure:

-

RNA Extraction:

-

Harvest plant tissue (e.g., leaves or shoots) at specific time points after herbicide treatment.

-

Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

-

qPCR:

-

Set up the qPCR reactions containing cDNA template, gene-specific primers, and a fluorescent dye.

-

Run the qPCR program on a real-time PCR instrument. The program typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene to obtain ΔCt.

-

Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the herbicide-treated samples to the control samples[10].

-

Signaling Pathways and Experimental Workflows

References

- 1. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 4. scielo.br [scielo.br]

- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. consensus.app [consensus.app]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety, Handling, and Toxicology of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is compiled from publicly available safety data sheets and general toxicological guidelines. It is not a substitute for a certified Safety Data Sheet (SDS) and should not be used for definitive safety protocols without consulting the original source documentation from a chemical supplier.

Executive Summary

3,4,5,6-Tetrachloropyridine-2-carboxylic acid is a chlorinated pyridine derivative used as a raw material and intermediate in organic synthesis.[1] Due to its chemical structure, it presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment. The primary hazards identified through GHS classifications include acute oral toxicity, skin irritation, serious eye damage, and potential for allergic skin reactions.[2][3] This guide provides a comprehensive overview of the known safety, handling, and toxicological information for this compound, including summaries of its physicochemical properties, hazard classifications, and generalized experimental protocols for toxicological assessment.

Physicochemical and Identification Properties

A clear understanding of the physical and chemical properties of a substance is critical for its safe handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C6HCl4NO2 | [1][4] |

| Molecular Weight | 260.89 g/mol | [1] |

| CAS Number | 10469-09-7 | [4] |

| Appearance | Solid | [5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Insoluble in water. | [6][7] |

| Synonyms | 3,4,5,6-Tetrachloropicolinic acid, Tetrachloropicolinic acid | [4] |

Safety and Hazard Information

The following tables summarize the GHS hazard classifications for this compound as compiled from multiple sources. It is important to note that the percentage of notifications supporting a particular classification can vary.[1][2]

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318 | Causes serious eye damage |

| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

Data compiled from multiple GHS notifications. Percentages of notifications may vary.[1][2]

Precautionary Statements and First Aid

| Type | GHS Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash skin thoroughly after handling.[3] | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P310 | Immediately call a POISON CENTER/doctor. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| P405 | Store locked up.[3] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate PPE are essential to minimize exposure and ensure laboratory safety.

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[3] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment :

-

Hygiene Measures : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

Toxicology Profile

Detailed toxicological studies specifically for this compound are not widely available in the public domain. The hazard classifications are based on data submitted to regulatory agencies. The following sections describe the general experimental protocols for key toxicological endpoints.

Acute Oral Toxicity

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

General Protocol (based on OECD Guideline 423 - Acute Toxic Class Method): [8]

-

Test System: Typically, young adult rats of a single sex (usually females) are used.[8]

-

Dose Administration: The test substance is administered in a single dose by gavage.[2] The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[8]

-

Procedure: The test is conducted in a stepwise manner using 3 animals per step. The outcome of each step (mortality or survival) determines the next step, which may involve dosing at a higher or lower fixed dose level.[8]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[2]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.[9]

References

- 1. ecetoc.org [ecetoc.org]

- 2. dep.nj.gov [dep.nj.gov]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. This compound | C6HCl4NO2 | CID 82646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tera.org [tera.org]

- 6. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals. | Semantic Scholar [semanticscholar.org]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. agc-chemicals.com [agc-chemicals.com]

The Environmental Odyssey of a Potent Herbicide: A Technical Guide to the Fate and Degradation of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid (Picloram)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5,6-Tetrachloropyridine-2-carboxylic acid, commonly known as Picloram, is a persistent and highly mobile systemic herbicide used for the control of broadleaf weeds.[1][2] Its efficacy is matched by concerns over its environmental longevity and potential for off-site transport, necessitating a thorough understanding of its environmental fate and degradation pathways. This technical guide provides an in-depth analysis of the current scientific knowledge on Picloram, with a comparative overview of the related pyridine herbicide, Aminopyralid. Quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz illustrate critical environmental processes and experimental workflows to facilitate comprehension.

Chemical and Physical Properties

Picloram is a member of the pyridine carboxylic acid family of herbicides.[1][3] Its chemical structure and properties are fundamental to its environmental behavior.

Table 1: Chemical and Physical Properties of Picloram

| Property | Value | Reference |

| Chemical Name | 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid | [1] |

| CAS Number | 10469-09-7 | [4][5][6][7] |

| Molecular Formula | C6HCl4NO2 | [5][6][7] |

| Molecular Weight | 260.88 g/mol | [7] |

| Water Solubility | 430 mg/L (at 25°C) | [1][8] |

| Vapor Pressure | Low (does not volatilize readily) | [1] |

Environmental Fate

The environmental fate of Picloram is governed by a combination of its chemical properties and various environmental factors. Its high water solubility and low sorption potential contribute to its mobility in soil and aquatic systems.[1]

Persistence and Mobility in Soil

Picloram is known for its persistence in soil, with a half-life that can range from one month to several years depending on soil type and environmental conditions.[1][2] It does not bind strongly to soil particles, leading to a high potential for leaching and movement into groundwater.[1][2] In some cases, Picloram has been detected at soil depths of two meters and has moved laterally up to one kilometer.[1][2]

Table 2: Soil Half-Life of Picloram and Aminopyralid

| Compound | Soil Half-Life (Typical) | Soil Half-Life (Range) | Reference |

| Picloram | 90 days | 20 to 300 days | [9] |

| Aminopyralid | 103 days | 32 to 533 days | [3][10] |

Fate in Aquatic Systems

In aquatic environments, Picloram is relatively stable. However, it is susceptible to photodegradation in clear, shallow waters.[1] Its half-life in water is significantly shorter than in soil, typically around 2.6 days.[9][11] Due to its high mobility in soil, runoff from treated areas can be a source of surface water contamination.[1]

Volatilization

Picloram has a low vapor pressure and does not readily volatilize when applied in the field, meaning atmospheric transport in the gaseous phase is not a significant dissipation pathway.[1]

Degradation Pathways

The primary mechanisms for Picloram degradation in the environment are microbial metabolism and photodegradation.[1][12] Chemical decomposition is not considered a significant degradation process.[1]

Microbial Degradation

Microbial metabolism is the main route of Picloram degradation in soil.[1][12] This process is generally slow and can be incomplete.[11] The rate of microbial degradation is influenced by soil type, moisture, and temperature.[12] Some studies have identified specific microorganisms capable of degrading Picloram. For instance, the yeast Lipomyces kononenkoae has been shown to rapidly and completely degrade Picloram in laboratory settings.[8][11][13] The proposed mechanism involves the use of Picloram as a nitrogen source, proceeding through a didechlorinated, dihydroxylated pyridinecarboxylic acid derivative.[11][13]

Photodegradation

Picloram is readily degraded by sunlight when exposed in water or on the surface of plants or soil.[1] Photodegradation is more rapid in clear, moving water.[1] One study reported 65% degradation of Picloram in an aqueous solution after one week of exposure, compared to only 15% degradation on a soil surface.[1]

Comparative Analysis with Aminopyralid

Aminopyralid is another pyridine herbicide with similar characteristics to Picloram. Understanding its environmental fate provides a valuable comparative context.

Table 3: Environmental Fate and Degradation of Picloram vs. Aminopyralid

| Parameter | Picloram | Aminopyralid | Reference |

| Primary Degradation | Microbial metabolism, Photodegradation | Microbial metabolism, Photodegradation | [1][3][14] |

| Soil Half-Life | 90 days (typical) | 34.5 days (average, North America) | [9][14] |

| Water Half-Life | 2.6 days (photodegradation) | 0.6 days (photolysis) | [3][9][11][14][15] |

| Mobility in Soil | High | High | [1][15] |

| Groundwater Contamination Potential | High | Low to High (depending on conditions) | [9][14][15] |

Aminopyralid, like Picloram, is persistent in soil and highly mobile.[15] Its primary degradation routes are also microbial and photochemical.[14][15] However, under favorable light conditions in shallow, clear water, aminopyralid can photodegrade more rapidly than Picloram.[15]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing studies on the environmental fate of herbicides. The following sections outline typical experimental protocols.

Soil Persistence and Degradation Study

A common method to assess the persistence of a herbicide in soil involves field or laboratory studies where soil samples are treated with the compound and analyzed over time.

Experimental Workflow: Soil Degradation Study

A typical workflow for a soil degradation study.

Methodology:

-

Soil Collection and Preparation: Representative soil samples are collected from the field, air-dried, and sieved (e.g., through a 2-mm sieve) to ensure homogeneity. Key soil properties such as pH, organic matter content, and texture are determined.

-

Herbicide Application: The soil is treated with a known concentration of a this compound solution. The application rate is typically based on recommended field application rates.

-

Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture. Aerobic conditions are usually maintained.

-

Sampling and Extraction: Subsamples of the soil are taken at various time intervals (e.g., 0, 7, 14, 30, 60, 90 days). The herbicide is extracted from the soil using an appropriate organic solvent.

-

Analysis: The concentration of the herbicide in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The degradation kinetics are determined by plotting the herbicide concentration against time. The half-life (DT50), the time required for 50% of the initial concentration to dissipate, is then calculated, often assuming first-order kinetics.

Photodegradation Study

To assess the role of sunlight in the degradation of Picloram, photodegradation studies are conducted in aqueous solutions.

Experimental Workflow: Aqueous Photodegradation Study

A generalized workflow for an aqueous photodegradation study.

Methodology:

-

Solution Preparation: A sterile aqueous solution of this compound of a known concentration is prepared in a quartz or borosilicate glass vessel that allows for the transmission of UV light.

-

Light Exposure: The solution is exposed to a light source that mimics natural sunlight (e.g., a xenon arc lamp) or to natural sunlight itself. The temperature is typically controlled throughout the experiment.

-

Control Samples: "Dark" control samples, wrapped in aluminum foil to prevent light exposure, are incubated under the same conditions to account for any degradation not caused by light (e.g., hydrolysis).

-

Sampling and Analysis: Aliquots of the solution are collected at specific time intervals and the concentration of the herbicide is determined, usually by HPLC with UV detection.

-

Data Analysis: The rate of photodegradation is calculated, and the photolytic half-life is determined.

Signaling Pathways and Logical Relationships

The environmental fate of Picloram can be conceptualized as a series of interconnected pathways.

Environmental Fate Pathways of Picloram

A diagram illustrating the key environmental fate pathways of Picloram.

Conclusion

This compound (Picloram) is a persistent and mobile herbicide. Its environmental fate is primarily driven by slow microbial degradation in soil and more rapid photodegradation in water. The high mobility of Picloram poses a significant risk of groundwater and surface water contamination. A thorough understanding of its behavior in different environmental compartments, as detailed in this guide, is essential for its responsible use and for the development of effective environmental risk mitigation strategies. Further research into enhanced bioremediation techniques could provide valuable tools for managing Picloram contamination.

References

- 1. invasive.org [invasive.org]

- 2. Environmental Rehabilitation and Indigenous Landscape Design: The Danger of using Picloram in Environmentally Sensitive Areas [ecomandurban.blogspot.com]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. fishersci.com [fishersci.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. This compound | C6HCl4NO2 | CID 82646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. researchgate.net [researchgate.net]

- 9. wsdot.wa.gov [wsdot.wa.gov]

- 10. wsdot.wa.gov [wsdot.wa.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Picloram - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Rapid and complete degradation of the herbicide picloram by Lipomyces kononenkoae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. howplantswork.wordpress.com [howplantswork.wordpress.com]

- 15. mass.gov [mass.gov]

An In-depth Technical Guide to 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5,6-tetrachloropyridine-2-carboxylic acid, a pivotal molecule in the development of synthetic auxin herbicides. This document delves into its discovery and history, physicochemical properties, synthesis methodologies, and its biological mechanism of action. Detailed experimental protocols and visual diagrams are provided to support research and development efforts in the fields of agrochemistry and drug discovery.

Introduction

This compound, also known as tetrachloropicolinic acid, is a chlorinated derivative of picolinic acid.[1] While not a household name, it serves as a crucial intermediate in the synthesis of several commercially important herbicides.[2][3] Its structural features, particularly the highly chlorinated pyridine ring, impart unique chemical reactivity and biological activity. This guide aims to consolidate the available scientific and technical information on this compound, providing a valuable resource for professionals in related fields.

History and Discovery

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and study. The following table summarizes key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₆HCl₄NO₂ | [1] |

| Molecular Weight | 260.9 g/mol | [1] |

| Appearance | White solid | [5] |

| Melting Point | 210-214 °C | [5] |

| IUPAC Name | This compound | [1] |

| CAS Number | 10469-09-7 | [1] |

| Solubility | Soluble in DMSO and Methanol; Insoluble in water. | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the diazotization and subsequent chlorination of an aminotrichloropyridine-2-carboxylic acid precursor. The following protocol is based on the methodology described in Chinese patent CN104649965A, adapted for a general laboratory setting.[5]

Synthesis from 4-Amino-3,5,6-trichloropicolinic Acid

This synthetic route involves the conversion of the amino group on the pyridine ring to a chloro group via a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3,5,6-trichloropicolinic acid in a mixture of concentrated hydrochloric acid and an inert organic solvent (e.g., toluene).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Chlorination (Sandmeyer Reaction):

-

In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution while stirring vigorously.

-

Gradually warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

References

- 1. This compound | C6HCl4NO2 | CID 82646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. CN104649965A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid from Picloram Waste

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides information for research and development purposes only. The synthesis of 3,4,5,6-tetrachloropyridine-2-carboxylic acid involves hazardous materials and should only be conducted by trained professionals in a well-equipped laboratory with appropriate safety measures in place. All local regulations regarding chemical handling and waste disposal must be strictly followed.

Introduction

Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) is a systemic herbicide used for the control of broadleaf weeds.[1][2] The manufacturing process of Picloram can generate waste residues containing isomers and unreacted intermediates.[3] This waste stream poses an environmental concern due to the persistence and mobility of Picloram and related chlorinated pyridines in soil and water.[4][5][6] Therefore, developing methods to valorize this waste is of significant interest. One such approach is the conversion of the aminotrichloropicolinic acid isomers present in the waste into this compound, a valuable chemical intermediate.[3]

This document outlines a protocol for the synthesis of this compound from Picloram production waste, based on a diazotization and chlorination process.[3]

Chemical Structures

-

Picloram: 4-amino-3,5,6-trichloropyridine-2-carboxylic acid

-

Target Compound: this compound[7]

Data Presentation

The composition of the raw Picloram production waste residue is a critical parameter for this synthesis. The typical composition of the dried waste residue is summarized in the table below.[3]

| Component | Mass Content (%) |

| 4-amino-3,5,6-trichloropicolinic acid and its ammonium salt | 50 - 60 |

| 6-amino-3,4,5-trichloropicolinic acid and its ammonium salt | 30 - 35 |

| Mixture of 3-amino-4,5,6-trichloropicolinic acid and 5-amino-3,4,6-trichloropicolinic acid and their ammonium salts | Remainder |

| Water Content (in raw, undried residue) | 50 - 55 |

Table 1: Typical Composition of Picloram Production Waste Residue.[3]

The final product, this compound, can be obtained with an effective content higher than 95%.[3]

Experimental Workflow

The overall experimental workflow for the synthesis of this compound from Picloram waste is depicted below.

Figure 1: Experimental workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on the method described in patent CN104649965A.[3]

1. Preparation of Raw Material

-

Objective: To prepare the Picloram waste residue for the chemical reaction by removing excess water.

-

Procedure:

-

Obtain the waste residue from Picloram production.

-

Dry the waste residue until the moisture content is less than 0.5%. This can be achieved using standard laboratory drying techniques such as oven drying at a controlled temperature or using a vacuum oven.

-

2. Diazotization Reaction

-

Objective: To convert the primary amino groups on the pyridine ring to diazonium salts.

-

Materials:

-